Bop-JF646

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

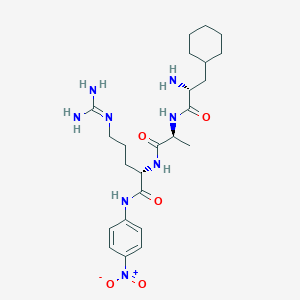

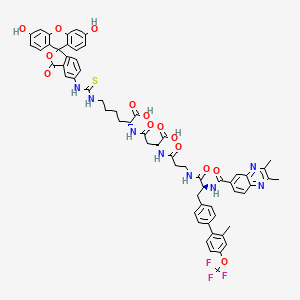

Bop-JF646 is a fluorescent dual α9β1/α4β1 integrin inhibitor. It is a conjugate of BOP and Janelia Fluor 646, designed to fluoresce only when bound to integrins, making it useful for no-wash experiments. This compound is known for its photostability and brightness, which allows for live cell tracking of integrin receptors over long periods .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bop-JF646 is synthesized by conjugating BOP (Cat. No. 6047) with Janelia Fluor 646 (Cat. No. 6148). The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. the general process involves the formation of a stable bond between the BOP and Janelia Fluor 646 molecules under controlled conditions .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using the same principles as the laboratory synthesis. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research use. The compound is typically stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Bop-JF646 primarily undergoes binding reactions with integrins. It does not typically participate in oxidation, reduction, or substitution reactions under normal experimental conditions.

Common Reagents and Conditions

The primary reagents involved in the use of this compound are integrins, which it binds to selectively. The conditions for these reactions are typically physiological, such as those found in cell culture environments.

Major Products Formed

The major product formed from the reaction of this compound with integrins is a fluorescent complex that can be detected using various imaging techniques .

Scientific Research Applications

Bop-JF646 has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe to study integrin interactions and dynamics.

Biology: Employed in live cell imaging to track integrin receptors and study cell adhesion and migration.

Medicine: Utilized in research on diseases involving integrin dysfunction, such as cancer and inflammatory diseases.

Industry: Applied in the development of diagnostic tools and assays for integrin-related conditions

Mechanism of Action

Bop-JF646 exerts its effects by binding to α9β1 and α4β1 integrins. Once bound, the compound fluoresces, allowing researchers to visualize and track integrin receptors in live cells. The fluorescence is due to the excitation of the Janelia Fluor 646 component, which emits light at a specific wavelength when excited .

Comparison with Similar Compounds

Similar Compounds

Bop-JF549: Another fluorescent dual α9β1/α4β1 integrin inhibitor, but with a different fluorescent dye (Janelia Fluor 549) that emits at a different wavelength.

Janelia Fluor 646: The fluorescent component of Bop-JF646, used in various other conjugates for different targets.

Uniqueness

This compound is unique due to its dual integrin inhibition and its specific fluorescence properties, which make it exceptionally useful for live cell imaging and long-term tracking of integrin receptors. Its photostability and brightness set it apart from other similar compounds .

Properties

Molecular Formula |

C57H59N9O10SSi |

|---|---|

Molecular Weight |

1090.3 g/mol |

IUPAC Name |

2-[3-(azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethylbenzo[b][1]benzosilin-10-yl]-4-[[1-[(3R,5S)-1-(benzenesulfonyl)-5-[[(1S)-1-carboxy-2-[4-(pyrrolidine-1-carbonyloxy)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl]triazol-4-yl]methylcarbamoyl]benzoate |

InChI |

InChI=1S/C57H59N9O10SSi/c1-78(2)50-31-39(62-24-8-25-62)15-20-45(50)52(46-21-16-40(32-51(46)78)63-26-9-27-63)47-29-37(14-19-44(47)55(69)70)53(67)58-33-38-34-65(61-60-38)41-30-49(66(35-41)77(74,75)43-10-4-3-5-11-43)54(68)59-48(56(71)72)28-36-12-17-42(18-13-36)76-57(73)64-22-6-7-23-64/h3-5,10-21,29,31-32,34,41,48-49H,6-9,22-28,30,33,35H2,1-2H3,(H3-,58,59,67,68,69,70,71,72)/t41-,48+,49+/m1/s1 |

InChI Key |

NHBQNNGTILNQPL-HXFFEZBUSA-N |

Isomeric SMILES |

C[Si]1(C2=CC(=[N+]3CCC3)C=CC2=C(C4=C1C=C(C=C4)N5CCC5)C6=C(C=CC(=C6)C(=O)NCC7=CN(N=N7)[C@@H]8C[C@H](N(C8)S(=O)(=O)C9=CC=CC=C9)C(=O)N[C@@H](CC1=CC=C(C=C1)OC(=O)N1CCCC1)C(=O)O)C(=O)[O-])C |

Canonical SMILES |

C[Si]1(C2=CC(=[N+]3CCC3)C=CC2=C(C4=C1C=C(C=C4)N5CCC5)C6=C(C=CC(=C6)C(=O)NCC7=CN(N=N7)C8CC(N(C8)S(=O)(=O)C9=CC=CC=C9)C(=O)NC(CC1=CC=C(C=C1)OC(=O)N1CCCC1)C(=O)O)C(=O)[O-])C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dichloro-N-[2-[(3-cyanophenyl)carbamoylamino]-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12364552.png)

![4-[[4-[3,5-Dimethyl-1-(oxan-4-yl)pyrazol-4-yl]-2-ethoxy-6-propylphenoxy]methyl]-2-methoxy-5-methylbenzoic acid](/img/structure/B12364573.png)

![3-amino-6-[4-[4-[5-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-5-oxopentyl]piperazine-1-carbonyl]phenyl]-N-phenylpyrazine-2-carboxamide](/img/structure/B12364577.png)

![(2R,3S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylate](/img/structure/B12364600.png)

![(1S,3R,4R,5S)-4-[2-[2-(5-chlorothiophen-2-yl)ethynyl]-6-(ethylamino)purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B12364625.png)